Acetyl fluoride
Overview
Description
Acetyl fluoride is an acyl halide with the chemical formula CH3COF . The formula is commonly abbreviated as AcF . This chemical is corrosive and is also known as Acetyl fluoride, 557-99-3, or Methylcarbonyl fluoride . It carries an oxo group at position 1 .
Synthesis Analysis
Acetyl fluoride is synthesized using hydrogen fluoride and acetic anhydride . Acetic acid is produced as a byproduct . The reaction can be represented as follows: HF + (CH3CO)2O → CH3CO2H + CH3COF .Molecular Structure Analysis
The molecular formula of Acetyl fluoride is CH3COF . Its average mass is 62.043 Da and its monoisotopic mass is 62.016792 Da .Chemical Reactions Analysis
Acetyl fluoride is an acyl halide, and as such, it can participate in various chemical reactions. For instance, it can undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
Acetyl fluoride has a molar mass of 62.043 g/mol . It has a density of 1.032 g/cm3 . Its melting point is -84 °C and its boiling point is 21 °C .Scientific Research Applications
Fluoride Ion Adsorption from Contaminated Water Research demonstrates the use of magnetic versatile biomaterials & chelating agents, such as Chitosan, for efficient fluoride removal from aqueous solutions. This study highlights the significance of exploring cost-effective and easily recoverable adsorbents for large-scale water purification. The adsorption process follows Langmuir and pseudo 2nd order kinetic models, indicating its effectiveness in fluoride removal even in the presence of potential interferers (Dehghani et al., 2020).
Recognition and Sensing of Fluoride Anions The study by Cametti and Rissanen (2009) and another by the same authors in 2013 discuss the increasing interest in the scientific community for the recognition and sensing of fluoride anions. These anions have significant industrial applications and health impacts. The research provides insights into various chemical approaches for fluoride binding, particularly in highly competitive protic solvents and water (Cametti & Rissanen, 2009); (Cametti & Rissanen, 2013).
Fluoride Complexation and Sensing Using Organoboron Compounds This research highlights the use of organoboron compounds for fluoride ion complexation and sensing, especially in water. The study underscores the importance of improved analytical methods for fluoride detection, considering its health benefits and potential risks of overexposure (Wade et al., 2010).
Selective Acetylation of Alcohols with Acetic Acid A study by Bosco et al. (2004) presents a method where potassium fluoride assists in the selective acetylation of primary and secondary alcohols using acetic acid. This process is significant for various chemical syntheses, maintaining the integrity of functional groups like double bonds, chloro, and nitro groups (Bosco, Raju, & Saikia, 2004).
International Collaborative Research on Fluoride Hardwick et al. (2000) discuss the vast applications of fluoride in public health, especially in dental caries prevention. The paper outlines the importance of fluoride in oral health and calls for international collaborative research to optimize its use and understand its biological mechanisms (Hardwick, Barmes, Writer, & Richardson, 2000).
Micellar-Enhanced Ultrafiltration for Fluoride Removal Grzegorzek and Majewska-Nowak (2018) explored the use of micellar-enhanced ultrafiltration (MEUF) for removing fluoride from aqueous solutions. This method employs the ability of surfactants to form micelles, which are then retained by ultrafiltration membranes, demonstrating an effective technique for fluoride removal under specific conditions (Grzegorzek & Majewska-Nowak, 2018).
Poly(vinylidene fluoride) Membrane Preparation Cui et al. (2013) researched the preparation of poly(vinylidene fluoride) membranes using an environmentally friendly diluent, acetyl tributyl citrate (ATBC). This study is relevant for the development of sustainable materials and processes in membrane technology (Cui et al., 2013).
Safety And Hazards
properties
IUPAC Name |
acetyl fluoride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3FO/c1-2(3)4/h1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUCMRTZQCZRJDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3060326 | |
Record name | Acetyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3060326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
62.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Acetyl fluoride | |
CAS RN |
557-99-3 | |
Record name | Acetyl fluoride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=557-99-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetyl fluoride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000557993 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetyl fluoride | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Acetyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3060326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Acetyl fluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.354 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Acetyl fluoride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SFP6JT54SF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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